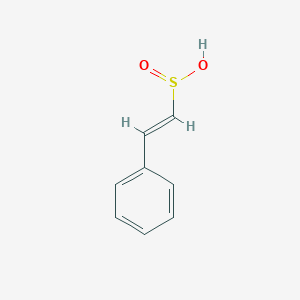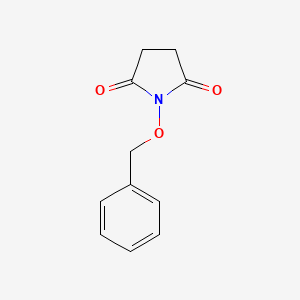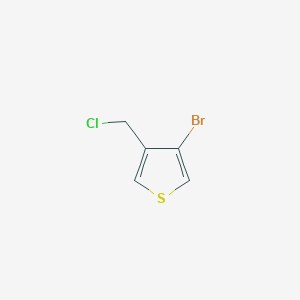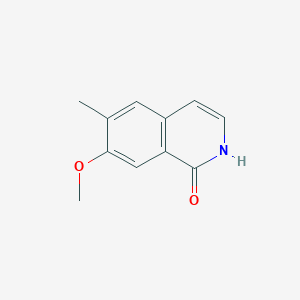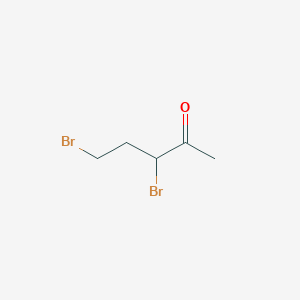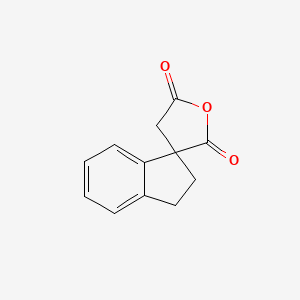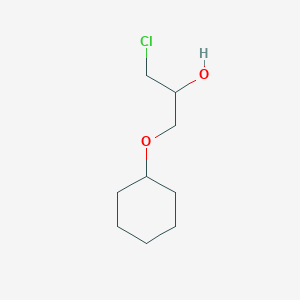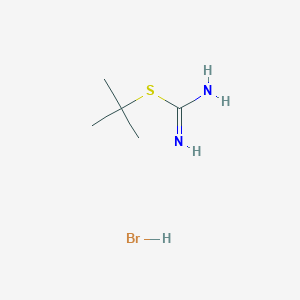
2-(tert-Butyl)isothiouronium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)isothiouronium Bromide is a chemical compound with the molecular formula C5H13BrN2S. It is an odorless solid used primarily as a reagent to introduce the tert-butylthio group into various substrates. This compound is known for its high efficiency and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
The synthesis of 2-(tert-Butyl)isothiouronium Bromide typically involves the reaction of tert-butylamine with carbon disulfide, followed by treatment with hydrobromic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .
Análisis De Reacciones Químicas
2-(tert-Butyl)isothiouronium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl halides in the presence of a palladium catalyst to form tert-butyl aryl sulfides.
Decomposition: Under anhydrous conditions, it decomposes to form nonsymmetrical dialkyl sulfides.
Hydrolysis: The compound can be hydrolyzed to yield thiols, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, hydrobromic acid, and various bases. The major products formed from these reactions are tert-butyl aryl sulfides and thiols .
Aplicaciones Científicas De Investigación
2-(tert-Butyl)isothiouronium Bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)isothiouronium Bromide involves the formation of a thiolate intermediate, which then reacts with various substrates to form the desired products. The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of C-S bonds through palladium-catalyzed cross-coupling reactions .
Comparación Con Compuestos Similares
Similar compounds to 2-(tert-Butyl)isothiouronium Bromide include:
- S-ethylisothiouronium Bromide
- S-methylisothiouronium Bromide
- S-propylisothiouronium Bromide
Compared to these compounds, this compound is unique due to its higher efficiency and selectivity in introducing tert-butylthio groups. Its odorless nature also makes it more user-friendly in laboratory settings .
Propiedades
Número CAS |
53243-22-4 |
|---|---|
Fórmula molecular |
C5H13BrN2S |
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
[amino(tert-butylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H |
Clave InChI |
BBWUSHHSRURPEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC(=N)N.Br |
SMILES canónico |
CC(C)(C)SC(=[NH2+])N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



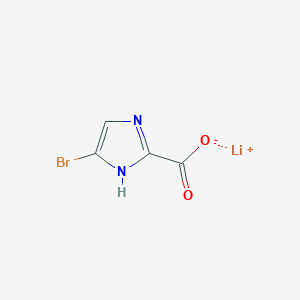
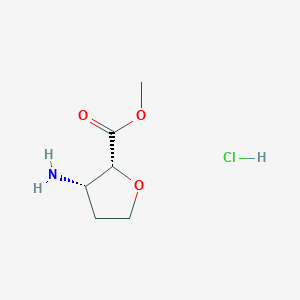
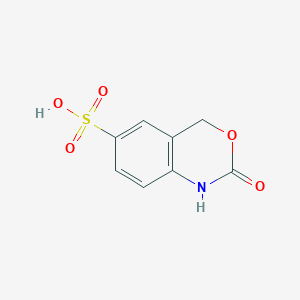
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
